molecular formula C7H10O B3382273 1-Cyclopropylbut-3-en-1-one CAS No. 321870-39-7

1-Cyclopropylbut-3-en-1-one

Cat. No.: B3382273
CAS No.: 321870-39-7
M. Wt: 110.15 g/mol
InChI Key: LKYSKDBRKRCIPD-UHFFFAOYSA-N
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Description

1-Cyclopropylbut-3-en-1-one is an organic compound with the molecular formula C7H10O. It is a cyclopropyl derivative of but-3-en-1-one, featuring a three-membered ring attached to the alpha-carbon of the enone structure. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylbut-3-en-1-one can be synthesized through several methods, including:

  • Knoevenagel Condensation: This involves the condensation of cyclopropylcarboxaldehyde with malonic acid derivatives under basic conditions.

  • Wittig Reaction: The reaction of cyclopropylmethyltriphenylphosphonium chloride with an aldehyde in the presence of a strong base to form the enone structure.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclopropylbut-3-en-1-one undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form cyclopropylbut-3-en-1-one derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can convert the enone to the corresponding cyclopropylbutan-1-ol using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the alpha-position, often involving halogenation or alkylation reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenating agents like bromine, alkylating agents like methyl iodide.

Major Products Formed:

  • Oxidation: Cyclopropylbut-3-en-1-one derivatives.

  • Reduction: Cyclopropylbutan-1-ol.

  • Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-Cyclopropylbut-3-en-1-one has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is used in the production of fragrances and flavors due to its unique chemical structure.

Mechanism of Action

The mechanism by which 1-Cyclopropylbut-3-en-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

1-Cyclopropylbut-3-en-1-one is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

  • But-3-en-1-one: Lacks the cyclopropyl group, resulting in different reactivity and stability.

  • Cyclopropylmethanol: A related compound with a hydroxyl group instead of the enone functionality.

  • Cyclopropylacetic Acid: Contains a carboxylic acid group instead of the enone group.

These compounds differ in their chemical behavior and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-cyclopropylbut-3-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-3-7(8)6-4-5-6/h2,6H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYSKDBRKRCIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466414
Record name 1-cyclopropylbut-3-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321870-39-7
Record name 1-cyclopropylbut-3-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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